The synthesis of MID-35 involves several advanced techniques aimed at enhancing stability and efficacy. The process typically begins with the formation of a core structure through solid-phase peptide synthesis. Key steps include:
In one study, MID-35 was synthesized by modifying a previously identified 16-mer peptide (MIPE-1686) to improve its stability against proteolytic degradation by replacing certain amino acids with D-amino acids, which are less susceptible to enzymatic breakdown .
The molecular structure of MID-35 consists of a 16-mer sequence composed predominantly of D-amino acids. This configuration is crucial for its stability and resistance to proteolytic enzymes. The structural features include:
The chemical reactions involved in synthesizing MID-35 primarily encompass:
These reactions are conducted under controlled conditions to ensure high yields and purity.
The mechanism by which MID-35 inhibits myostatin involves several key steps:
Data from studies indicate that MID-35 exhibits potent inhibitory activity with IC50 values lower than those observed for previous inhibitors like MIPE-1686, demonstrating its enhanced effectiveness .
The physical and chemical properties of MID-35 are critical for its functionality:
These properties collectively enhance the peptide's potential as a therapeutic agent.
Myostatin inhibitor D-peptide has promising applications in several scientific fields:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 15145-06-9
CAS No.: 2448269-30-3